TDCPP

Catalog No.
S544802
CAS No.
13674-87-8
M.F
C9H15Cl6O4P
M. Wt
430.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TDCPP

CAS Number

13674-87-8

Product Name

TDCPP

IUPAC Name

tris(1,3-dichloropropan-2-yl) phosphate

Molecular Formula

C9H15Cl6O4P

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2

InChI Key

ASLWPAWFJZFCKF-UHFFFAOYSA-N

SMILES

C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
In water, 7 mg/L at 24 °C
Soluble in most organic solvents

Synonyms

Fyrol FR 2, TDCPP compound, tris(1,3-dichloro-2-propyl)phosphate

Canonical SMILES

C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl

Description

The exact mass of the compound Tris(1,3-dichloro-2-propyl)phosphate is 427.8839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)1.62e-05 min water, 7 mg/l at 24 °csoluble in most organic solvents. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of trialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Fate and Effects

  • Persistence and Bioaccumulation

    Studies investigate TDCPP's persistence in the environment. One study found it to be "slowly degradable" in sediment and water []. Another source suggests it is not readily removed by wastewater treatment []. Research also explores bioaccumulation potential in fish and other organisms [].

  • Environmental Monitoring

    Scientists monitor TDCPP in various environmental matrices such as air, water, and soil to assess its prevalence and distribution [].

Toxicology and Health Effects

  • In Vitro Studies

    Research employs in vitro techniques using cell cultures to investigate potential cytotoxicity, DNA damage, and other cellular responses caused by TDCPP exposure.

  • Animal Studies

    Toxicology studies use animal models to assess potential health effects of TDCPP exposure, including effects on the nervous system, endocrine system, and development.

Tris(1,3-dichloro-2-propyl) phosphate, commonly referred to as TDCPP, is a chlorinated organophosphate compound widely used as a flame retardant. It appears as a viscous, colorless liquid at temperatures above 27°C and is soluble in water and most organic solvents. The molecular formula of TDCPP is C₉H₁₅Cl₆O₄P, with a molecular weight of 430.91 g/mol, and it contains significant proportions of chlorine and phosphorus by weight . TDCPP is primarily utilized in flexible polyurethane foams, plastics, textiles, and various electronic products .

TDCPP acts as a flame retardant by interfering with the combustion process. When exposed to heat, TDCPP decomposes and releases non-flammable gases that dilute the fuel source and help prevent the spread of fire [].

TDCPP has raised concerns due to its potential health effects. Studies suggest that TDCPP exposure may disrupt metabolism and be associated with an increased risk of metabolic syndrome in humans. Animal studies have shown some evidence of developmental and reproductive toxicity [].

  • Toxicity: TDCPP is considered to have low acute toxicity through ingestion or skin contact []. However, chronic exposure may lead to adverse health effects as discussed above.
  • Flammability: TDCPP itself is not flammable but can decompose and release flammable gases when exposed to high temperatures [].

TDCPP is synthesized through the reaction of epichlorohydrin with phosphorus oxychloride. This synthetic route involves the opening of the epoxide ring of epichlorohydrin in the presence of phosphorus oxychloride, resulting in the formation of TDCPP as a high-production-volume chemical . The compound can undergo various metabolic transformations in biological systems, leading to the formation of several metabolites, some of which are recognized as carcinogenic .

TDCPP is predominantly used in:

  • Flame Retardants: Its primary application is as an additive flame retardant in flexible polyurethane foams.
  • Plasticizers: It is also utilized as a plasticizer in rigid polyurethane foams and other materials.
  • Textile Coatings: TDCPP serves as a flame retardant in textiles and coatings for furniture and electronics .

Research indicates that TDCPP interacts with biological systems in ways that can lead to toxicological effects. For example:

  • Neurotoxicity: Exposure has been shown to promote neuronal differentiation but also alters swimming behavior in aquatic organisms like zebrafish.
  • Developmental Toxicity: In organisms such as chickens and zebrafish, exposure during critical developmental stages leads to malformations and reduced viability .
  • Gene Expression: Studies utilizing RNA sequencing have revealed that TDCPP exposure down-regulates ribosomal protein genes, affecting cellular growth and reproduction mechanisms .

TDCPP shares structural similarities with other organophosphate compounds used as flame retardants. Below are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
Tris(2-chloroethyl) phosphateC₈H₁₄Cl₃O₄PUsed primarily in plastics; higher volatility than TDCPP.
Tris(chloropropyl) phosphateC₉H₁₅Cl₃O₄PSimilar structure but different chlorine distribution; used similarly.
Tris(1-chloro-2-propyl) phosphateC₉H₁₅Cl₄O₄PLess chlorinated than TDCPP; exhibits different toxicological profiles.

TDCPP is unique due to its specific chlorine substitution pattern which influences its stability and persistence in the environment compared to these other compounds. Its distinct properties make it both effective as a flame retardant and subject to scrutiny regarding its environmental impact and health risks .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Tris(1,3-dichloro-2-propyl)phosphate is a clear colorless viscous liquid. Generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods. (NTP, 1992)
Liquid
mp = 27 deg C; [ChemIDplus] Clear colorless liquid; [CAMEO]

Color/Form

Viscous liquid
Clear liquid

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

429.880962 g/mol

Monoisotopic Mass

427.883912 g/mol

Boiling Point

457 to 459 °F at 5 mmHg (NTP, 1992)
BP: 236-237 °C at 5 mm Hg

Flash Point

485 °F (NTP, 1992)
252 °C (Cleveland open cup)

Heavy Atom Count

20

Density

1.508 at 72 °F (NTP, 1992) - Denser than water; will sink
1.48 kg/L at 25 °C

LogP

3.65 (LogP)
log Kow = 3.65

Odor

Mild odor

Decomposition

When heated to decomposition, it emits toxic fumes of /hydrogen chloride/.
Tris(1,3-dichloro-2-propyl) phosphate was subjected to thermal oxidative degradation in air at 370 °C, hydrogen halides and halogenated C2- and C3-species resulted, acrolein presented the major toxic hazard.

Appearance

Solid powder

Melting Point

27.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B1PRV4G0T0

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

10.3 mmHg at 77 °F (NTP, 1992)
0.00000007 [mmHg]

Pictograms

Health Hazard

Health Hazard

Other CAS

13674-87-8

Absorption Distribution and Excretion

C-labeled Fyrol FR-2 was readily absorbed from skin and GI tract of rats and rapidly distributed throughout body. Route of admin had little effect on distribution. Absorption and distribution were unaffected over dose range of 2 orders of magnitude.
Six hr after admin (94.4 umol/kg, iv) of u-(14)C-labeled tris(1,3-dichloro-2-propyl) phosphate, there were varying amt in liver, kidney, muscle, nucleic acids, and protein isolated from each tissue. Highest concn in liver. In each tissue, highest concn of bound radioactivity was in low mol wt RNA, with decr concn in protein, RNA, and DNA.
Five days after iv admin of (14)C-tris(1,3-dichloro-2-propyl) phosphate (TDCP) to sprague dawley rats, 92% of admin radiolabel was excreted; 54% in urine, 16% in feces, & 22% in expired air; 4% was recovered in the body. Less than 0.1% of admin dose was recovered as tris(1,3-dichloro-2-propyl) phosphate in excreta. TDCP was eliminated primarily by rapid metabolism whereas the slowly metabolized bis(1,3-dichloro-2-propyl)phosphate was eliminated by excretion. Major portion of radiolabel excreted in bile underwent enterohepatic recirculation.
In continuous flow test system tris(1,3-dichloro-2-propyl) phosphate was taken up rapidly by killifish reaching max on 1st day & levels were maintained until last day of exposure. Elimination was very fast.
For more Absorption, Distribution and Excretion (Complete) data for TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Five days after iv admin of (14)C-tris(1,3-dichloro-2-propyl) phosphate to Sprague-Dawley rats, 22% was excreted in expired air as (14)CO2. Major urinary, fecal, and biliary metabolite was bis(1,3-dichloro-2-propyl)phosphate. Other metabolites include the mono ester, 1,3-dichloro-2-propyl phosphate, and 1,3-dichloro-2-propanol.
Tris(1,3-dichloro-2-propyl)phosphate (Tris-CP) was metabolized to products which were mutagenic for Salmonella typhimurium TA100 in the presence of liver microsomes from phenobarbital (PB) pretreated rats and reduced nicotinamide adenine dinucleotide. ...
TDCPP was rapidly metabolized in vitro by an NADPH-dependent microsomal mixed-function oxidase system & glutathione S-transferases from rat liver to BDCPP, 1,3-dichloro-2-propanol, 3-chloro-1,2-propanediol, & one metabolite which was probably a glutathione conjugate.

Wikipedia

Tris(1,3-dichloro-2-propyl)phosphate

Biological Half Life

0.30 Days

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Flame retardants

Methods of Manufacturing

... From epichlorohydrin and phosphorus oxychloride and contains 49 wt % chlorine and 7.2 wt % phosphorus. The principle structure was mainly 1,3-dichloro-2-propyl groups.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Rubber Product Manufacturing
Construction
Custom Compounding of Purchased Resins
Wood Product Manufacturing
Paint and Coating Manufacturing
2-Propanol, 1,3-dichloro-, 2,2',2''-phosphate: ACTIVE
Flame retardant formerly used in children's sleepwear; once considered as a potential replacement for/ tris(2,3-dibromo-1-propyl) phosphate/.
Fyrol /is/ trademark for series of phosphate flame retardant plasticizers.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: tri(dichloroisopropyl) phosphate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.08 ug/L.
A fabric sample from children's pajamas was extracted in acetone and resulting extracts analyzed by nuclear magnetic resonance (nmr).
Food samples (meats, dairy products, fruits, and root vegetables) were anlayzed for various phosphate residues incl tris(1,3-dichloro-2-propyl) phosphate by gas chromatography equipped with flame photometric or nitrogen/phosphorus detectors.

Stability Shelf Life

Resistant to chlorination in aqueous soln; it has an extremely low rate of hydrolysis & resists attack by bases.

Dates

Modify: 2023-08-15
1: Hill KL, Hamers T, Kamstra JH, Willmore WG, Letcher RJ. Organophosphate triesters and selected metabolites enhance binding of thyroxine to human transthyretin in vitro. Toxicol Lett. 2018 Jan 3. pii: S0378-4274(17)31540-0. doi: 10.1016/j.toxlet.2017.12.030. [Epub ahead of print] PubMed PMID: 29306024.
2: Christia C, Poma G, Besis A, Samara C, Covaci A. Legacy and emerging organophosphοrus flame retardants in car dust from Greece: Implications for human exposure. Chemosphere. 2017 Dec 23;196:231-239. doi: 10.1016/j.chemosphere.2017.12.132. [Epub ahead of print] PubMed PMID: 29304461.
3: Kamishima M, Hattori T, Suzuki G, Matsukami H, Komine C, Horii Y, Watanabe G, Oti T, Sakamoto H, Soga T, Parhar IS, Kondo Y, Takigami H, Kawaguchi M. Early-life exposure to Tris(1,3-dichloroisopropyl) phosphate induces dose-dependent suppression of sexual behavior in male rats. J Appl Toxicol. 2017 Dec 22. doi: 10.1002/jat.3569. [Epub ahead of print] PubMed PMID: 29271492.
4: Dasgupta S, Vliet SM, Kupsco A, Leet JK, Altomare D, Volz DC. Tris(1,3-dichloro-2-propyl) phosphate disrupts dorsoventral patterning in zebrafish embryos. PeerJ. 2017 Dec 14;5:e4156. doi: 10.7717/peerj.4156. eCollection 2017. PubMed PMID: 29259843; PubMed Central PMCID: PMC5733366.
5: Shen B, Whitehead TP, Gill R, Dhaliwal J, Brown FR, Petreas M, Patton S, Hammond SK. Organophosphate flame retardants in dust collected from United States fire stations. Environ Int. 2017 Dec 13;112:41-48. doi: 10.1016/j.envint.2017.12.009. [Epub ahead of print] PubMed PMID: 29247842.
6: Carignan CC, Mínguez-Alarcón L, Williams PL, Meeker JD, Stapleton HM, Butt CM, Toth TL, Ford JB, Hauser R; EARTH Study Team. Paternal urinary concentrations of organophosphate flame retardant metabolites, fertility measures, and pregnancy outcomes among couples undergoing in vitro fertilization. Environ Int. 2017 Dec 11;111:232-238. doi: 10.1016/j.envint.2017.12.005. [Epub ahead of print] PubMed PMID: 29241080.
7: Briels N, Løseth ME, Ciesielski TM, Malarvannan G, Poma G, Kjærvik SA, Léon A, Cariou R, Covaci A, Jaspers VLB. In ovo transformation of two emerging flame retardants in Japanese quail (Coturnix japonica). Ecotoxicol Environ Saf. 2018 Mar;149:51-57. doi: 10.1016/j.ecoenv.2017.10.069. Epub 2017 Nov 15. PubMed PMID: 29149662.
8: Cristale J, Aragão Belé TG, Lacorte S, Rodrigues de Marchi MR. Occurrence and human exposure to brominated and organophosphorus flame retardants via indoor dust in a Brazilian city. Environ Pollut. 2017 Nov 9. pii: S0269-7491(17)32237-6. doi: 10.1016/j.envpol.2017.10.110. [Epub ahead of print] PubMed PMID: 29129432.
9: Li H, Yuan S, Su G, Li M, Wang Q, Zhu G, Letcher RJ, Li Y, Han Z, Liu C. Whole-Life-Stage Characterization in the Basic Biology of Daphnia magna and Effects of TDCIPP on Growth, Reproduction, Survival, and Transcription of Genes. Environ Sci Technol. 2017 Dec 5;51(23):13967-13975. doi: 10.1021/acs.est.7b04569. Epub 2017 Nov 17. PubMed PMID: 29115819.
10: Ren X, Zhao X, Duan X, Fang Z. Enhanced bio-concentration of tris(1,3-dichloro-2-propyl) phosphate in the presence of nano-TiO(2) can lead to adverse reproductive outcomes in zebrafish. Environ Pollut. 2017 Nov 3;233:612-622. doi: 10.1016/j.envpol.2017.10.101. [Epub ahead of print] PubMed PMID: 29107901.
11: Kupsco A, Dasgupta S, Nguyen C, Volz DC. Dynamic Alterations in DNA Methylation Precede Tris(1,3-dichloro-2-propyl)phosphate-Induced Delays in Zebrafish Epiboly. Environ Sci Technol Lett. 2017 Sep 12;4(9):367-373. doi: 10.1021/acs.estlett.7b00332. Epub 2017 Aug 11. PubMed PMID: 28993812; PubMed Central PMCID: PMC5630170.
12: Castorina R, Bradman A, Stapleton HM, Butt C, Avery D, Harley KG, Gunier RB, Holland N, Eskenazi B. Current-use flame retardants: Maternal exposure and neurodevelopment in children of the CHAMACOS cohort. Chemosphere. 2017 Dec;189:574-580. doi: 10.1016/j.chemosphere.2017.09.037. Epub 2017 Sep 12. PubMed PMID: 28963974.
13: Vojta Š, Melymuk L, Klánová J. Changes in Flame Retardant and Legacy Contaminant Concentrations in Indoor Air during Building Construction, Furnishing, and Use. Environ Sci Technol. 2017 Oct 17;51(20):11891-11899. doi: 10.1021/acs.est.7b03245. Epub 2017 Sep 27. PubMed PMID: 28910084.
14: Cheng R, Jia Y, Dai L, Liu C, Wang J, Li G, Yu L. Tris(1,3-dichloro-2-propyl) phosphate disrupts axonal growth, cholinergic system and motor behavior in early life zebrafish. Aquat Toxicol. 2017 Nov;192:7-15. doi: 10.1016/j.aquatox.2017.09.003. Epub 2017 Sep 5. PubMed PMID: 28898785.
15: Ginsberg GL, Belleggia G. Use of Monte Carlo analysis in a risk-based prioritization of toxic constituents in house dust. Environ Int. 2017 Dec;109:101-113. doi: 10.1016/j.envint.2017.06.009. Epub 2017 Sep 8. PubMed PMID: 28890219.
16: Li G, Ye H, Su G, Han Z, Xie C, Zhou B, Letcher RJ, Giesy JP, Yu H, Liu C. Establishment of a three-step method to evaluate effects of chemicals on development of zebrafish embryo/larvae. Chemosphere. 2017 Nov;186:209-217. doi: 10.1016/j.chemosphere.2017.07.163. Epub 2017 Aug 2. PubMed PMID: 28780448.
17: Sugeng EJ, Leonards PEG, van de Bor M. Brominated and organophosphorus flame retardants in body wipes and house dust, and an estimation of house dust hand-loadings in Dutch toddlers. Environ Res. 2017 Oct;158:789-797. doi: 10.1016/j.envres.2017.07.035. Epub 2017 Jul 27. PubMed PMID: 28756010.
18: Hammel SC, Hoffman K, Lorenzo AM, Chen A, Phillips AL, Butt CM, Sosa JA, Webster TF, Stapleton HM. Associations between flame retardant applications in furniture foam, house dust levels, and residents' serum levels. Environ Int. 2017 Oct;107:181-189. doi: 10.1016/j.envint.2017.07.015. Epub 2017 Jul 24. PubMed PMID: 28750223; PubMed Central PMCID: PMC5572835.
19: Jacobsen ML, Jaspers VLB, Ciesielski TM, Jenssen BM, Løseth ME, Briels N, Eulaers I, Leifsson PS, Rigét FF, Gomez-Ramirez P, Sonne C. Japanese quail (Coturnix japonica) liver and thyroid gland histopathology as a result of in ovo exposure to the flame retardants tris(1,3-dichloro-2-propyl) phosphate and Dechlorane Plus. J Toxicol Environ Health A. 2017;80(9):525-531. doi: 10.1080/15287394.2017.1336414. Epub 2017 Jul 11. PubMed PMID: 28696837.
20: He MJ, Yang T, Yang ZH, Li Q, Wei SQ. Occurrence and Distribution of Organophosphate Esters in Surface Soil and Street Dust from Chongqing, China: Implications for Human Exposure. Arch Environ Contam Toxicol. 2017 Oct;73(3):349-361. doi: 10.1007/s00244-017-0432-7. Epub 2017 Jul 8. PubMed PMID: 28689326.

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